4-Cyanopicolinimidamide hydrochloride
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Overview
Description
4-Cyanopicolinimidamide hydrochloride is a chemical compound with the molecular formula C7H7ClN4 It is a derivative of picolinimidamide, featuring a cyano group at the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanopicolinimidamide hydrochloride typically involves the reaction of 4-cyanopyridine with an appropriate amidine source under controlled conditions. One common method includes the use of phosphorus oxychloride as a dehydrating agent to facilitate the formation of the cyano group. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or recrystallization techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-Cyanopicolinimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted picolinimidamides.
Scientific Research Applications
4-Cyanopicolinimidamide hydrochloride has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Cyanopicolinimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the imidamide moiety play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxypicolinimidamide hydrochloride
- Pyridine-2,6-bis(carboximidamide) dihydrochloride
- N-Cyano-4-methoxy-picolinimidamide
Uniqueness
4-Cyanopicolinimidamide hydrochloride is unique due to the presence of the cyano group at the fourth position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
1179361-12-6 |
---|---|
Molecular Formula |
C7H7ClN4 |
Molecular Weight |
182.61 g/mol |
IUPAC Name |
4-cyanopyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C7H6N4.ClH/c8-4-5-1-2-11-6(3-5)7(9)10;/h1-3H,(H3,9,10);1H |
InChI Key |
NQQUEQRITZUNTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C#N)C(=N)N.Cl |
Origin of Product |
United States |
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